molecular formula C6H14N4O6Pt B1196622 1,2-Cyclohexanediamine dinitratoplatinum CAS No. 60732-70-9

1,2-Cyclohexanediamine dinitratoplatinum

Cat. No.: B1196622
CAS No.: 60732-70-9
M. Wt: 433.28 g/mol
InChI Key: UQKCTBFPACVZSU-UHFFFAOYSA-N
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Description

1,2-Cyclohexanediamine dinitratoplatinum(II), also known as [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-N,N')dinitratoplatinum(II) (CAS: 66900-68-3), is a platinum(II) complex featuring a trans-1,2-cyclohexanediamine (DACH) ligand and two nitrate leaving groups . This compound is structurally related to oxaliplatin, a third-generation platinum-based chemotherapeutic agent. The DACH ligand confers stereochemical specificity, while the nitrate groups influence hydrolysis kinetics and DNA-binding properties. It is primarily recognized as a related compound or impurity in oxaliplatin synthesis and quality control .

Properties

CAS No.

60732-70-9

Molecular Formula

C6H14N4O6Pt

Molecular Weight

433.28 g/mol

IUPAC Name

cyclohexane-1,2-diamine;platinum(2+);dinitrate

InChI

InChI=1S/C6H14N2.2NO3.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;/h5-6H,1-4,7-8H2;;;/q;2*-1;+2

InChI Key

UQKCTBFPACVZSU-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2]

Canonical SMILES

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2]

Other CAS No.

66900-67-2

Synonyms

(dinitrato(1R,2S-cyclohexanediamine)platinum(II))
(Pt(NO3)2(cis-dach))
1,2-cyclohexanediamine dinitratoplatinum
1,2-cyclohexanediamine dinitratoplatinum, SP-4-2-(1R-trans)-isomer
1,2-cyclohexanediamine dinitratoplatinum, SP-4-2-(1S-trans)-isomer
1,2-cyclohexanediamine dinitratoplatinum, SP-4-3-(cis)-isomer
NSC 239851
NSC-239851
platinum(II) 1,2-diaminocyclohexane nitrate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Platinum-DACH Complexes

Structural and Chemical Comparisons

The following table summarizes key structural and physicochemical properties of 1,2-cyclohexanediamine dinitratoplatinum and analogous complexes:

Compound Name Ligand Leaving Groups Molecular Weight (g/mol) 195Pt NMR Shift (ppm) Key Characteristics
This compound trans-DACH Nitrate (NO3−) 433.28 Not reported PtN2O2 coordination; impurity in oxaliplatin synthesis .
Oxaliplatin trans-DACH Oxalate (C2O4^2−) 397.29 −361 Clinically used; PtN2O2 coordination; high efficacy in colorectal cancer .
Dichloridoplatinum(II) derivative trans-DACH Chloride (Cl−) 563.08 (diiodido variant) −644 PtN2Cl2 coordination; precursor in synthesis .
Methyl-substituted oxaliplatin 4-Methyl-trans-DACH Oxalate Not specified −365 Improved in vivo tolerability and efficacy; enhanced survival in preclinical models .
Oxaliplatin Related Compound C trans-DACH Oxalate + hydroxido 431.30 Not reported Platinum(IV) complex; dihydroxido ligands increase stability .
Key Observations:
  • Stereochemistry : The trans-DACH ligand is critical for antitumor activity. Methyl substitution (e.g., 4-methyl-DACH) enhances hydrophobicity, improving tissue penetration and reducing toxicity .
  • Coordination Environment : 195Pt NMR shifts differentiate PtN2O2 (oxaliplatin: −361 ppm) from PtN2Cl2 (dichlorido: −644 ppm) coordination, impacting reactivity .
This compound
  • Primarily an intermediate or impurity in oxaliplatin production .
  • Limited direct pharmacological data, but nitrate leaving groups may confer distinct DNA-binding kinetics compared to oxalate.
Oxaliplatin
  • Mechanism: Forms interstrand DNA crosslinks, blocking replication and transcription .
  • Clinical Use: First-line treatment for colorectal cancer; synergistic with 5-fluorouracil .
  • Limitations: Neurotoxicity and nephrotoxicity due to oxalate byproducts .
Methyl-Substituted Derivatives
  • Example: {(1R,2R,4R)-4-Methyl-DACH}oxalatoplatinum(II) showed superior in vivo efficacy in murine models, with 60% long-term survival vs. 20% for oxaliplatin .
  • Tolerability: Methyl groups reduce renal toxicity, enabling higher doses .
Dichlorido and Diiodido Derivatives

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